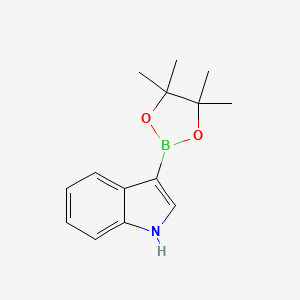

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-9-16-12-8-6-5-7-10(11)12/h5-9,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPRSRMWYVTUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694404 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937366-54-6 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Synthesis, Characterization, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and pharmaceuticals.[1] Functionalization of the indole scaffold is therefore of paramount importance in the generation of novel molecular entities with therapeutic potential. Among the myriad of synthetic tools available, the use of organoboron reagents, particularly boronic acid pinacol esters, has become indispensable for creating carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a key building block for accessing C3-substituted indole derivatives. We will delve into its synthesis via modern C-H activation strategies, its characterization, and its pivotal role in the Suzuki-Miyaura coupling reaction—a cornerstone of contemporary drug discovery. This document serves as a practical resource for researchers aiming to leverage this versatile reagent in their synthetic campaigns.

Introduction: The Strategic Importance of C3-Indole Functionalization

The indole ring is a privileged scaffold in drug discovery, with its derivatives showing a wide array of pharmacological activities.[1] The C3 position of the indole is particularly reactive and serves as a frequent attachment point for pharmacophoric groups that modulate biological activity. Traditional methods for C3 functionalization, such as Friedel-Crafts alkylation or acylation, often require harsh conditions and can suffer from a lack of regioselectivity.

The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, has revolutionized the synthesis of complex biaryl and heteroaryl structures.[2] This reaction's success hinges on the availability of stable, yet reactive, organoboron coupling partners. This compound, hereafter referred to as 3-Bpin-1H-indole , has emerged as a critical intermediate for introducing the indole moiety at the C3-position with high precision and under mild conditions.

A notable challenge with this reagent is the presence of the N-H bond, which can complicate reactions and affect stability. While N-protected derivatives like N-TIPS-indole-3-boronic acid pinacol ester (CAS No. 476004-82-7) are commercially available and offer enhanced stability, the ability to work with the unprotected indole is highly desirable as it eliminates the need for additional protection and deprotection steps, thereby improving step-economy.[3] This guide will focus on the synthesis and application of the N-H free 3-Bpin-1H-indole .

Physicochemical Properties and Handling

While a specific CAS number for commercially available, isolated 3-Bpin-1H-indole is not consistently reported across major chemical suppliers—suggesting it is often generated and used in situ due to stability considerations—its physical and chemical properties can be inferred from related structures.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₄H₁₈BNO₂ | Calculated |

| Molecular Weight | 243.11 g/mol | Calculated[4] |

| Appearance | Expected to be a white to off-white solid | Based on analogous compounds[5] |

| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Toluene) | Inferred from reaction conditions |

| Stability | Pinacol esters are significantly more stable than their corresponding boronic acids, offering protection against oxidation and dehydration. However, heteroaryl boronic esters with N-H bonds can be susceptible to hydrolysis and protodeboronation, particularly under acidic or basic conditions. Storage under an inert atmosphere (Argon or Nitrogen) and at low temperatures is recommended to minimize degradation. | [6] |

Handling and Storage:

-

Inert Atmosphere: Due to the potential for slow hydrolysis and oxidation, handle and store the compound under an inert atmosphere (e.g., argon or nitrogen).[6]

-

Moisture Sensitivity: Avoid exposure to moisture. Use anhydrous solvents and oven-dried glassware for all manipulations.

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration is advisable.

-

Hazards: While specific data for this compound is limited, analogous boronic esters are often classified as skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1]

Synthesis of 3-Bpin-1H-indole: A Focus on C-H Borylation

The direct and selective installation of a boryl group onto a C-H bond represents a highly atom-economical approach to synthesizing organoboron reagents. For indoles, the electronic nature of the ring favors functionalization at the C3 position.[7] Modern catalytic methods have enabled the efficient synthesis of 3-Bpin-1H-indole and its derivatives.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has become a premier method for the direct functionalization of arenes and heteroarenes. While many protocols require N-protection of the indole to achieve high C3 selectivity, recent advances have demonstrated the feasibility of ligand-free iridium catalysis on N-acyl protected indoles, which can often be deprotected under mild conditions.[8] The general principle involves the reaction of an indole with bis(pinacolato)diboron (B₂pin₂) in the presence of an iridium catalyst.

Sources

- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 3-Indoleboronic Acid Pinacol Ester

Introduction

3-Indoleboronic acid pinacol ester, systematically named 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is a heterocyclic organic compound of significant interest to the scientific community, particularly those in medicinal chemistry and materials science. As a stable, solid derivative of indole-3-boronic acid, it serves as a crucial building block in modern organic synthesis. The pinacol ester group enhances the stability of the boronic acid moiety, making the compound less prone to dehydration and easier to handle and purify compared to its free boronic acid counterpart[1].

Its primary utility lies in its role as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2]. This reaction is one of the most powerful and versatile methods for forging carbon-carbon bonds, a fundamental process in the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and conjugated polymers[2]. The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of biologically active compounds. Consequently, 3-indoleboronic acid pinacol ester provides a direct and efficient route to introduce this important pharmacophore into target molecules, making it an invaluable reagent for drug development professionals.

This guide provides a comprehensive overview of the core physical properties, spectroscopic data, handling, synthesis, and applications of 3-indoleboronic acid pinacol ester, designed for researchers and scientists who utilize this reagent in their work.

Core Physical and Chemical Properties

The fundamental properties of 3-indoleboronic acid pinacol ester are summarized below. These data are essential for designing experiments, ensuring safety, and predicting reactivity.

| Property | Data | Reference(s) |

| CAS Number | 937366-54-6 | [3] |

| Molecular Formula | C₁₄H₁₈BNO₂ | [3][4] |

| Molecular Weight | 243.11 g/mol | [4] |

| Appearance | White to off-white solid/crystalline powder | [2][5] |

| Melting Point | Data not available. Isomers range from 101-125 °C. | [5] |

| Boiling Point | Predicted: 396.0 ± 15.0 °C (for 4-isomer) | [5] |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, DMF, DMSO). | |

| Synonyms | This compound | [3] |

Spectroscopic Data Profile

Spectroscopic analysis is critical for confirming the identity and purity of 3-indoleboronic acid pinacol ester. Below are the expected characteristics from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different parts of the molecule. The indole N-H proton typically appears as a broad singlet in the downfield region (δ > 8.0 ppm). Protons on the indole ring will appear in the aromatic region (δ 7.0-8.0 ppm). A characteristic sharp singlet integrating to 12 protons will be present in the upfield region (typically δ ~1.3 ppm), corresponding to the four equivalent methyl groups of the pinacol ester.

-

¹³C NMR: The carbon spectrum will show signals for the eight aromatic carbons of the indole ring and the carbons of the pinacol group. A key feature of boronic esters is that the carbon atom directly attached to the boron (C3 of the indole) often appears as a very broad signal or may not be observed at all due to quadrupolar relaxation caused by the adjacent boron atom.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:

-

N-H Stretch: A moderate to sharp band around 3400 cm⁻¹ for the indole N-H group.

-

C-H Stretch (Aromatic): Bands appearing just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹ for the pinacol methyl groups.

-

C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region.

-

B-O Stretch: A very strong, characteristic band typically found in the 1350-1300 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ range, also part of the ester functionality.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 3-indoleboronic acid pinacol ester (MW = 243.11), high-resolution mass spectrometry (HRMS) under electrospray ionization (ESI) conditions would be expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 244.1503.

Stability, Storage, and Handling

While the pinacol ester group confers significant stability compared to the free boronic acid, proper handling is crucial for maintaining the reagent's integrity[1].

-

Hydrolytic Instability: The primary degradation pathway for pinacol boronate esters is hydrolysis of the B-O bonds back to the boronic acid and pinacol, which is facilitated by moisture. This can be particularly problematic during aqueous workups or chromatographic purification on silica gel[1].

-

Storage Recommendations: To prevent degradation, 3-indoleboronic acid pinacol ester should be stored in a tightly sealed container in a cool, dry place, such as a desiccator or a glovebox[5]. For long-term storage, keeping the material under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended.

-

Safe Handling: The compound is an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn when handling the material to avoid skin and eye irritation.

Representative Synthesis Protocol: Miyaura Borylation

A common and reliable method for preparing 3-indoleboronic acid pinacol ester is the palladium-catalyzed Miyaura borylation of 3-bromoindole. This method involves the reaction of an aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoindole (1.0 equiv.), bis(pinacolato)diboron (1.3 equiv.), and potassium acetate (3.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous solvent (e.g., dioxane or DMSO). Then, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv.).

-

Reaction Execution: Heat the reaction mixture with stirring at 80-90 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel (using a non-polar eluent system like hexane/ethyl acetate) or by recrystallization to afford the pure 3-indoleboronic acid pinacol ester.

Causality Behind Choices:

-

Catalyst (Pd(dppf)Cl₂): The dppf ligand provides a good balance of electron-donating properties and steric bulk, which is effective for the oxidative addition of the aryl bromide to the Pd(0) center, a crucial first step in the catalytic cycle.

-

Base (Potassium Acetate): A mild base like KOAc is used to facilitate the transmetalation step, where the boronate ester transfers its organic group to the palladium center. It is generally preferred over stronger bases which can promote side reactions.

-

Boron Source (B₂pin₂): This is a stable, solid, and commercially available source of the pinacolborane moiety, making it convenient for this transformation[5].

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3-indoleboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the indole C3 position and an electrophilic carbon atom, typically from an aryl or vinyl halide/triflate.

The reaction is mechanistically understood to proceed via a catalytic cycle involving a palladium complex.

-

Oxidative Addition: A low-valent Pd(0) catalyst reacts with the electrophile (e.g., an aryl bromide, R¹-Br) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the boronic ester (Indole-B(pin)) transfers its indole group to the palladium center, displacing the halide and forming a new Pd(II)-indole complex. The byproduct is a boron species complexed with the base and halide.

-

Reductive Elimination: The two organic groups (R¹ and Indole) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-Indole) and regenerating the Pd(0) catalyst, which re-enters the cycle.

This powerful reaction allows for the modular construction of highly complex molecules and is a cornerstone of modern synthetic chemistry.

Conclusion

3-Indoleboronic acid pinacol ester is a robust and versatile chemical reagent with well-defined physical properties. Its enhanced stability over the corresponding free boronic acid makes it an ideal choice for synthetic applications. A thorough understanding of its characteristics, including its spectroscopic profile, stability, and handling requirements, is essential for its effective use. As a key building block in Suzuki-Miyaura cross-coupling reactions, it continues to be an indispensable tool for researchers and scientists in the field of drug discovery and materials science, enabling the efficient synthesis of complex indole-containing molecules.

References

-

P&S Chemicals. Product information, Indole-3-boronic acid pinacol ester. [Link]

-

LookChem. Cas 476004-82-7, N-TIPS indole-3-boronic acid pinacol ester. [Link]

-

Protheragen. Indole-3-Boronic Acid Pinacol Ester. [Link]

-

Chemicals.co.uk. indole-3-boronic acid pinacol ester suppliers USA. [Link]

-

National Institutes of Health. Indolylboronic Acids: Preparation and Applications. [Link]

-

PubChem. Boric acid, pinacol ester. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Handling of Allylboronic Acid Pinacol Ester. [Link]

-

Royal Society of Chemistry. Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]

-

National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

-

ACS Publications. Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Functionalized Ruthenium(II) Photosensitizers. [Link]

-

National Institutes of Health. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. [Link]

-

Organic Syntheses. boronic esters. [Link]

-

PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]

-

National Institutes of Health. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. [Link]

-

ResearchGate. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. [Link]

-

MDPI. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]

-

ResearchGate. Substrate scope for the cross‐coupling with boronic acid pinacol esters.... [Link]

-

ARKAT USA, Inc. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]

-

eScholarship, University of California. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. [Link]

-

ResearchGate. Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d.... [Link]

-

ResearchGate. Order of thermodynamic stability of representative boronic esters. [Link]

-

AMERICAN ELEMENTS. Indole-7-Boronic Acid Pinacol Ester. [Link]

-

ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. [Link]

Sources

- 1. Indole-4-boronic acid pinacol ester CAS#: 388116-27-6 [m.chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. americanelements.com [americanelements.com]

- 5. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

An In-Depth Technical Guide to the Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a pivotal building block in modern medicinal chemistry and materials science. We delve into the mechanistic principles governing regioselectivity, compare leading catalytic systems, and provide a field-proven, step-by-step protocol for its synthesis. This document is intended for researchers, chemists, and drug development professionals seeking both a theoretical understanding and a practical framework for accessing this valuable synthon.

Introduction: The Strategic Importance of Indole-3-boronic Acid Pinacol Ester

The indole nucleus is a privileged scaffold, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2] The functionalization of this heterocycle is therefore a central theme in synthetic chemistry. Among the various synthetic intermediates, this compound (also known as indole-3-boronic acid pinacol ester) has emerged as a particularly versatile and powerful building block.[3][4] Its stability, handling characteristics, and exceptional utility in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, make it an indispensable tool for molecular construction.[5][6]

The primary challenge in synthesizing this molecule lies in controlling the regioselectivity of the borylation. The indole C2 position is often electronically more favorable for functionalization, making the selective synthesis of the C3-borylated isomer a non-trivial pursuit that requires carefully designed synthetic strategies.[3] This guide will explore the evolution of these strategies, from classical methods to modern, atom-economical C–H activation techniques.

Strategic Approaches to C3-Selective Borylation

The synthesis of indole-3-boronic acid pinacol ester can be broadly categorized into two main paradigms: traditional multi-step sequences and modern direct C–H functionalization. While traditional methods provided initial access, direct C–H borylation has become the state-of-the-art approach due to its efficiency and atom economy.

The Vanguard: Transition-Metal-Catalyzed C–H Borylation

Directly converting a C–H bond into a C–B bond is the most efficient route to organoboron compounds.[3] This transformation is typically mediated by transition metal catalysts, with Iridium-based systems being the most prominent and successful for achieving C3 selectivity on the indole scaffold.

Iridium-Catalyzed Systems: Iridium catalysis is the cornerstone of modern indole borylation. The key to achieving C3 selectivity often lies in the strategic use of a directing or sterically-hindering group on the indole nitrogen. Bulky substituents like triisopropylsilyl (TIPS) or acyl groups effectively shield the C2 and C7 positions, forcing the sterically sensitive Iridium catalyst to engage with the C3 C–H bond.[3] Recent advancements have even demonstrated ligand-free Iridium-catalyzed protocols that offer operational simplicity without compromising yield or selectivity.[3][7] These reactions typically employ bis(pinacolato)diboron (B₂pin₂) as the boron source and proceed under mild conditions.

Alternative Metal Catalysts: While Iridium is highly effective, research into more earth-abundant and cost-effective metals has yielded promising results.

-

Nickel-Catalyzed Borylation: Protocols using catalysts like [Ni(IMes)₂] have been developed. These systems can utilize a "traceless" N-Bpin directing group, which is formed in situ and subsequently cleaved, to guide the borylation to the C3 position.[3][5]

-

Zinc-Catalyzed Borylation: The use of an inexpensive and environmentally benign zinc catalyst, Zn(OTf)₂, with pinacolborane (HBpin) offers a simple and direct route to C3-borylated indoles, further expanding the toolkit for sustainable chemistry.[8]

The Green Frontier: Metal-Free C–H Borylation

Eliminating transition metals entirely represents a significant advance in sustainable synthesis. Metal-free borylation of indoles typically proceeds via an electrophilic substitution mechanism.[9]

-

Lewis Acid Catalysis: Strong Lewis acids like B(C₆F₅)₃ can activate B–H bonds in reagents such as catecholborane, generating a highly reactive borenium cation.[9][10] This electrophile then preferentially attacks the electron-rich C3 position of the indole ring.[9]

-

Frustrated Lewis Pairs (FLPs): FLP chemistry, which involves a combination of a sterically hindered Lewis acid and Lewis base, can also be employed to activate C–H bonds for borylation.[4][10]

Historical Context: Halogen-Metal Exchange

Before the advent of C–H activation, the primary route involved a multi-step process. This typically began with the synthesis of 3-bromoindole, followed by a halogen-metal exchange using an organolithium reagent (e.g., n-BuLi) at low temperatures. The resulting indolyl-lithium species was then trapped with a boron electrophile like triisopropyl borate. The final step involved hydrolysis and esterification with pinacol to yield the target product.[1] While effective, this pathway suffers from the need for pre-functionalized starting materials and cryogenic conditions, highlighting the transformative impact of direct C–H borylation.

Mechanistic Rationale: The Science of Selectivity

The causality behind achieving C3-selectivity is a interplay of steric and electronic factors. Understanding this is critical for protocol optimization and troubleshooting.

The Regioselectivity Challenge

The indole ring is an electron-rich heterocycle. From an electronic standpoint, electrophilic attack can occur at multiple positions, but the C3 position's highest occupied molecular orbital (HOMO) density makes it highly nucleophilic. However, in many transition-metal-catalyzed C-H activation cycles, the C2 position can be kinetically favored.[3] The challenge, therefore, is to override this potential kinetic preference.

Steric Hindrance as a Directing Tool

The most reliable strategy for enforcing C3-selectivity in Iridium-catalyzed borylation is the use of a bulky N-substituent.

Caption: Steric directing effect of a bulky N-substituent.

As the diagram illustrates, the large spatial footprint of the N-substituent creates a "steric shield" around the proximal C2 and C7 positions. This makes it energetically unfavorable for the large Iridium catalyst complex to approach these sites, thereby directing the C–H activation and subsequent borylation to the more accessible C3 position.

Catalytic Cycle for Iridium-Mediated Borylation

The generally accepted mechanism involves a series of well-defined steps, creating a self-validating catalytic cycle.

Caption: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

The cycle begins with the active Iridium(I) catalyst undergoing oxidative addition into the indole C3–H bond. The resulting Iridium(III)-hydride intermediate reacts with B₂pin₂. Finally, reductive elimination releases the C3-borylated indole product and regenerates the active Iridium(I) catalyst, allowing the cycle to continue.

Comparative Analysis of C3-Borylation Protocols

To aid in experimental design, the following table summarizes and compares key parameters for leading C3-borylation methods.

| Catalytic System | N-Substituent | Boron Source | Typical Conditions | Avg. Yield | Key Advantage | Reference |

| [Ir(OMe)cod]₂ / dtbpy | Acyl, Boc, TIPS | B₂pin₂ | Cyclohexane, 80 °C | 65-95% | High selectivity, well-established | [3] |

| Ligand-Free Iridium | Acyl | B₂pin₂ | THF, 60 °C | 70-90% | Operational simplicity | [3][7] |

| [Ni(IMes)₂] | N-H (traceless) | B₂pin₂ | Cyclohexane, 100 °C | ~85% | Earth-abundant metal | [5] |

| Zn(OTf)₂ | N-Me, N-H | HBpin | Dichloroethane, 80 °C | 60-80% | Inexpensive, benign metal | [8] |

| B(C₆F₅)₃ | N-Me | Catecholborane | Toluene, 120 °C | ~75% | Metal-free, electrophilic | [9][10] |

Field-Proven Experimental Protocol: Ligand-Free Iridium-Catalyzed Synthesis

This protocol describes a reliable and operationally simple method for the synthesis of 3-borylated indoles from N-acyl protected precursors.[3][7]

Materials and Reagents

-

N-acetylindole (or other N-acyl indole)

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ir(OMe)cod]₂ (1,5-Cyclooctadiene)methoxyiridium(I) dimer

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

Experimental Workflow

Caption: Workflow for Ir-catalyzed indole borylation.

Step-by-Step Procedure

-

Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add N-acetylindole (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv), and [Ir(OMe)cod]₂ (0.015 mmol, 1.5 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous THF (5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 60 °C and stir for 16 hours. Monitor the reaction progress by TLC or GC-MS if desired.

-

Cooling and Quenching: After the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature.

-

Work-up: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (15 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to elute the product.

-

Characterization: Combine the pure fractions and remove the solvent to yield the product as a white or off-white solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and ¹¹B NMR spectroscopy.[11][12] The ¹¹B NMR should show a characteristic signal around δ 30-32 ppm for the tetracoordinate boron of the pinacol ester.[12]

Application: Gateway to C3-Functionalized Indoles

The primary utility of this compound is as a versatile partner in cross-coupling reactions. It enables the direct installation of aryl, heteroaryl, or vinyl groups at the C3 position, a common strategy in drug discovery programs.

Caption: Suzuki-Miyaura cross-coupling of the title compound.

This reaction provides a robust and modular method for synthesizing complex indole derivatives that would be difficult to access through other means.

Conclusion

The synthesis of this compound has evolved significantly, moving from classical, stoichiometric methods to highly efficient and selective catalytic C–H activation strategies. Iridium-catalyzed borylation, driven by steric control from N-substituents, stands as the most reliable and widely adopted method. The emergence of protocols using more abundant metals and even metal-free systems continues to push the boundaries of efficiency and sustainability. As a key intermediate, indole-3-boronic acid pinacol ester will undoubtedly continue to facilitate innovation in the synthesis of complex molecules across the chemical sciences.

References

-

Title: Ligand-free iridium-catalyzed regioselective C–H borylation of indoles Source: RSC Advances URL: [Link]

-

Title: Urea-accelerated Iridium-catalyzed 2-Position-selective C–H Borylation of Indole Derivatives Source: Chemistry Letters, Oxford Academic URL: [Link]

-

Title: Dispersion-controlled C6-selective C–H borylation of indoles Source: RSC Publishing URL: [Link]

-

Title: Ligand-free iridium-catalyzed regioselective C–H borylation of indoles Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Zinc catalysed C3–H borylation of indoles and 1,1-diboration of terminal alkynes Source: Chemical Communications (RSC Publishing) URL: [Link]

-

Title: Ni-catalyzed traceless, directed C3-selective C-H borylation of indoles. Source: Semantic Scholar URL: [Link]

-

Title: Metal-free C–H Borylation and Hydroboration of Indoles Source: ACS Omega URL: [Link]

-

Title: Metal-free C–H Borylation and Hydroboration of Indoles Source: PubMed Central (PMC) URL: [Link]

-

Title: B(C6F5)3-Catalyzed C3-Selective C–H Borylation of Indoles: Synthesis, Intermediates, and Reaction Mechanism Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Iridium-Catalyzed C–H Borylation-Based Synthesis of Natural Indolequinones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Indolylboronic Acids: Preparation and Applications Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Boron(III)-Catalyzed C2-Selective C-H Borylation of Heteroarenes Source: PubMed URL: [Link]

-

Title: Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Borylated Indoles Source: PubMed URL: [Link]

-

Title: N-TIPS indole-3-boronic acid pinacol ester Source: LookChem URL: [Link]

-

Title: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines Source: Organic Syntheses URL: [Link]

-

Title: Indole-3-Boronic Acid Pinacol Ester Source: Protheragen URL: [Link]

-

Title: 2,5,7-Selective threefold borylation of 3-substituted indoles. Source: ResearchGate URL: [Link]

-

Title: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Source: PubChem URL: [Link]

-

Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]

-

Title: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Source: PubChem URL: [Link]

-

Title: Synthesis of indoles Source: Organic Chemistry Portal URL: [Link]

-

Title: Dialkylbiaryl phosphine ligands Source: Wikipedia URL: [Link]

-

Title: Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane Source: Organic Syntheses URL: [Link]

-

Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: Journal of Chemical Education (ACS Publications) URL: [Link]

-

Title: Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction Source: Journal of Chemical Sciences, Indian Academy of Sciences URL: [Link]

-

Title: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline Source: PubChem URL: [Link]

-

Title: Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones Source: ACS Catalysis URL: [Link]

-

Title: Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d... Source: ResearchGate URL: [Link]

-

Title: An iterative synthesis of poly-substituted indole oligomers reveals a short effective conjugation length in eumelanin model compounds Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole synthesis [organic-chemistry.org]

- 3. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ni-catalyzed traceless, directed C3-selective C-H borylation of indoles. | Semantic Scholar [semanticscholar.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Zinc catalysed C3–H borylation of indoles and 1,1-diboration of terminal alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. par.nsf.gov [par.nsf.gov]

The Strategic Synthesis and Application of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Technical Guide for Advanced Drug Discovery

Introduction: The Indole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and versatile reactivity make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[3] Among the various functionalization strategies for the indole core, the introduction of substituents at the C3-position is of particular interest, as this position is inherently nucleophilic and often crucial for biological activity.[1] This guide provides an in-depth technical overview of a key building block in modern drug discovery: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. We will explore its synthesis, key reactions, and strategic applications, providing researchers and drug development professionals with the foundational knowledge to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective utilization. This compound is a stable, crystalline solid at room temperature, amenable to standard laboratory handling and storage. The pinacolboronate ester group not only enhances stability compared to the corresponding boronic acid but also improves solubility in common organic solvents.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈BNO₂ | PubChem |

| Molecular Weight | 243.11 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Solubility | Soluble in THF, Dioxane, DMF, Toluene | General Knowledge |

| Stability | Stable under inert atmosphere; sensitive to strong acids and oxidants | General Knowledge |

Strategic Synthesis: Regioselective C3-Borylation of Indole

The direct and selective functionalization of C-H bonds is a primary objective in modern organic synthesis. For the preparation of this compound, the regioselective C-H borylation of the indole nucleus at the C3-position is the most efficient and atom-economical approach. While various methods exist for the borylation of indoles, achieving high C3-selectivity can be challenging due to the inherent reactivity of other positions on the indole ring.

The Causality of Regioselectivity: The Role of a Traceless Directing Group

Recent advancements have demonstrated that nickel-catalyzed borylation offers exceptional C3-selectivity through the clever use of a "traceless" directing group.[4][5][6] In this strategy, the N-H bond of the indole is transiently borylated by the nickel catalyst. This in-situ-formed N-boryl group then directs the C-H activation and subsequent borylation to the adjacent C2 or the more sterically accessible C7 position is disfavored, leading to preferential functionalization at C3. Following the C3-borylation, the N-boryl group is readily cleaved, regenerating the N-H bond and leaving the desired C3-borylated indole as the final product. This elegant approach avoids the need for pre-functionalization or the installation and subsequent removal of a separate directing group, streamlining the synthetic process.

Experimental Protocol: Nickel-Catalyzed C3-Selective Borylation of Indole

This protocol is adapted from the highly efficient method developed by Marder and coworkers.[5]

Materials:

-

Indole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[Ni(IMes)₂] (Bis(1,3-dimesitylimidazol-2-ylidene)nickel(0))

-

Anhydrous Hexane

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware, oven-dried

Procedure:

-

Reaction Setup: In an inert atmosphere glovebox, add indole (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), and [Ni(IMes)₂] (0.05 mmol, 5 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous hexane (5 mL) to the vial.

-

Reaction Conditions: Seal the vial and stir the reaction mixture at 60 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Self-Validation: The high regioselectivity of this reaction is a key self-validating feature. ¹H NMR analysis of the crude reaction mixture should show a significant preponderance of the C3-borylated product over other isomers.

Key Reactions and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This powerful C-C bond-forming reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the C3-position of the indole core, providing rapid access to diverse libraries of compounds for biological screening.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established and fundamental process in organometallic chemistry.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This generalized protocol can be adapted for a variety of aryl and heteroaryl halides.

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., 4-bromoanisole, 2-chloropyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., Dioxane/water, Toluene/water)

-

Inert atmosphere glovebox or Schlenk line

-

Standard laboratory glassware, oven-dried

Procedure:

-

Reaction Setup: In an inert atmosphere glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the aryl halide (1.2 mmol, 1.2 equiv.), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.) to an oven-dried reaction flask.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL total volume).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 3-aryl-1H-indole.

Self-Validation: The successful formation of the C-C bond can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show characteristic shifts for the newly formed biaryl system. High-resolution mass spectrometry will confirm the molecular weight of the product.

Application in Drug Discovery: The 3-Substituted Indole Core in Modern Pharmaceuticals

The 3-substituted indole motif is a recurring feature in a multitude of approved drugs and clinical candidates, underscoring its pharmacological significance.[10][11] The synthetic accessibility of diverse 3-arylindoles via the Suzuki-Miyaura coupling of 3-borylated indoles provides a powerful platform for lead optimization in drug discovery programs.

Workflow for Drug Discovery Application:

Caption: A streamlined workflow for the application of 3-borylated indoles in drug discovery.

Examples of drug classes that feature the 3-substituted indole core include anti-inflammatory agents, antimigraine drugs (triptans), and anticancer therapeutics.[1] The ability to rapidly synthesize and test a wide range of analogs with different substitution patterns on the C3-aryl ring is a significant advantage in fine-tuning the pharmacological properties of a lead compound.

Conclusion: A Versatile Tool for Chemical Innovation

This compound is more than just a chemical intermediate; it is a strategic tool that empowers chemists to explore novel chemical space with efficiency and precision. Its synthesis via regioselective C-H borylation represents a significant advancement in synthetic methodology, while its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and versatile platform for the construction of complex molecular architectures. For researchers, scientists, and drug development professionals, a comprehensive understanding of this key building block is essential for accelerating the discovery of the next generation of innovative therapeutics.

References

-

Tian, Y.-M., Guo, X.-N., Wu, Z., Friedrich, A., Westcott, S. A., Braunschweig, H., Radius, U., & Marder, T. B. (2020). Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles. Journal of the American Chemical Society, 142(30), 13136–13144. [Link][4][5][6]

-

ResearchGate. (n.d.). Nickel-catalyzed directed C3-selective C−H borylation of indoles 49 and the proposed mechanism. [Link][12]

-

Kumar, N., & Parle, A. (2019). Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 7(3), 2248-2457. [Link][10]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link][13]

-

Alonso, F., et al. (2015). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. Molecules, 20(8), 13656-13671. [Link][3]

-

Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link][8]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][9]

-

Ali, H., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 23(6), 1342. [Link][14]

-

ResearchGate. (n.d.). Examples of biologically active C3‐substituted indoles. [Link][15]

-

Islam, M. R., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15, 100-125. [Link][1]

-

ResearchGate. (n.d.). Organocatalytic enantioselective synthesis of C3 functionalized indole derivatives. [Link][16]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link][17]

-

ResearchGate. (n.d.). Examples of 3‐alkyl indoles found in approved drugs. [Link][11]

-

Thomson, R. J., & Siler, D. A. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. ACS Medicinal Chemistry Letters, 2(8), 612-616. [Link][2]

Sources

- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chemijournal.com [chemijournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Yoneda Labs [yonedalabs.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-Indoleboronic Acid Pinacol Ester: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Indoleboronic acid pinacol ester (3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole). As a critical building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, its unambiguous structural confirmation is paramount. This document details the expected spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes standardized protocols for data acquisition, in-depth analysis of the spectral features, and the scientific rationale behind the observed data, providing researchers and drug development professionals with a definitive reference for quality assessment and reaction monitoring.

Introduction and Molecular Structure

3-Indoleboronic acid pinacol ester is a stable, versatile organoboron compound widely utilized in the synthesis of complex indole derivatives, which are prevalent scaffolds in pharmaceuticals and biologically active molecules.[1] The pinacol ester group enhances the stability and handling of the otherwise sensitive boronic acid, while the indole C3-positioning allows for strategic C-C and C-heteroatom bond formations. Accurate characterization is the bedrock of its reliable application in multi-step syntheses.

The structural integrity of each batch must be verified to ensure predictable reactivity and purity of the final products. The following sections delineate the characteristic spectroscopic signatures that define high-purity 3-indoleboronic acid pinacol ester.

Caption: Molecular Structure of 3-Indoleboronic Acid Pinacol Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this molecule. The combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the electronic environment of each hydrogen atom, their connectivity through spin-spin coupling, and their relative abundance via integration.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the 3-indoleboronic acid pinacol ester sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum over a range of -1 to 13 ppm. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Presentation: ¹H NMR

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH (Indole) | ~8.1-8.5 (broad s) | Broad Singlet | - | 1H |

| H -2 | ~7.8-7.9 (d) | Doublet | ~2.5-3.0 | 1H |

| H -4 | ~7.9-8.0 (d) | Doublet | ~7.5-8.0 | 1H |

| H -7 | ~7.4-7.5 (d) | Doublet | ~7.5-8.0 | 1H |

| H -5 / H -6 | ~7.1-7.3 (m) | Multiplet | - | 2H |

| -C(CH₃ )₄ (Pinacol) | ~1.35 (s) | Singlet | - | 12H |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for indole and boronic ester moieties.[2][3][4]

Interpretation and Scientific Rationale

-

Indole NH (δ ~8.1-8.5): The proton on the indole nitrogen is typically observed as a broad singlet in the downfield region.[5] Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. Its downfield shift is a result of the aromatic nature of the indole ring and the electronegativity of the nitrogen atom.

-

Aromatic Protons (δ ~7.1-8.0): The protons on the indole ring resonate in the aromatic region.[3]

-

H-2: This proton is significantly deshielded and appears as a sharp signal (doublet due to coupling with the NH proton, though sometimes appears as a singlet). Its downfield position is attributed to its proximity to the electronegative nitrogen and the electron-withdrawing boronate ester group at C3.

-

H-4: This proton experiences deshielding from the ring current and the anisotropic effect of the adjacent pyrrole ring, placing it far downfield.

-

-

Pinacol Methyl Protons (δ ~1.35): The twelve protons of the four methyl groups on the pinacol ester are magnetically equivalent. This results in a single, sharp, and highly integrated peak in the upfield aliphatic region.[6] This signal is a key identifier for the pinacol ester moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of the carbon skeleton.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.

-

Instrumentation: Acquire on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Use a standard proton-decoupled pulse sequence. The C-B carbon signal may be broad or unobserved.

Data Presentation: ¹³C NMR

| Carbon Assignment | Chemical Shift (δ, ppm) | Key Feature |

| C -3a, C -7a | ~136, ~127 | Bridgehead carbons |

| Aromatic C H | ~120-130 | 4 distinct signals |

| C -2 | ~130-135 | Deshielded by N and B-ester |

| C -3 | Not observed or very broad | Attached to Boron |

| C (CH₃)₄ (Pinacol) | ~84 | Quaternary carbons of ester |

| C(CH₃ )₄ (Pinacol) | ~25 | Methyl carbons |

Note: Chemical shifts are approximate and based on analogous structures.[2][7]

Interpretation and Scientific Rationale

-

C-B Signal: The carbon atom directly attached to the boron (C-3) often presents a very broad signal or is not observed at all.[8] This is a classic phenomenon caused by quadrupolar relaxation induced by the boron nucleus (both ¹⁰B and ¹¹B isotopes have quadrupole moments), which significantly shortens the relaxation time of the attached carbon. This "disappearance" is a strong piece of evidence for the C-B bond.

-

Pinacol Carbons: The two quaternary carbons of the pinacol group appear around δ 84 ppm, while the four equivalent methyl carbons resonate sharply around δ 25 ppm.[6] These two signals are unmistakable indicators of the pinacol boronate ester.

-

Indole Carbons: The eight carbons of the indole ring typically show distinct signals, with C-2 and the bridgehead carbons (C-3a, C-7a) appearing at the downfield end of the aromatic region due to their electronic environment.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr and pressing it into a transparent disk. Alternatively, a spectrum can be acquired from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Presentation: IR

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 | N-H Stretch | Indole N-H |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980-2930 | C-H Stretch | Aliphatic C-H (Pinacol) |

| ~1620-1450 | C=C Stretch | Aromatic Ring |

| ~1350-1380 | B-O Stretch (asymmetric) | Boronate Ester |

| ~1145 | C-O Stretch | Pinacol Ester |

Note: Frequencies are based on characteristic values for the respective functional groups.[9][10][11]

Interpretation and Scientific Rationale

-

N-H Stretch (~3400 cm⁻¹): A moderately sharp peak in this region is characteristic of the N-H bond in the indole ring.

-

B-O Stretch (~1350-1380 cm⁻¹): A strong, prominent absorption band in this region is a key diagnostic peak for the asymmetric B-O stretching vibration within the dioxaborolane ring.[9][10] Its presence is a crucial confirmation of the boronic ester functionality.

-

C-H Stretches: The spectrum will clearly distinguish between aromatic C-H stretches (appearing just above 3000 cm⁻¹) and aliphatic C-H stretches from the pinacol methyl groups (appearing just below 3000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule. Analysis of the fragmentation pattern can further corroborate the structure.

Experimental Protocol: MS

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, typically yielding the protonated molecular ion [M+H]⁺.

-

Instrumentation: Acquire the spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

Data Presentation: MS

| Ion | Calculated m/z (C₁₄H₁₈BNO₂) | Observed m/z |

| [M+H]⁺ | 244.1503 | ~244.15 |

| [M+Na]⁺ | 266.1323 | ~266.13 |

Interpretation and Fragmentation The primary ion observed in ESI-MS will be the protonated molecule ([M+H]⁺) at m/z ≈ 244.15.[12] High-resolution mass spectrometry can confirm the elemental formula C₁₄H₁₈BNO₂ by matching the measured mass to the calculated mass within a few parts per million (ppm).

While soft ionization minimizes fragmentation, some characteristic fragments may be observed, particularly in MS/MS experiments. A plausible fragmentation involves the loss of the pinacol group or parts of the indole ring.

Caption: Plausible ESI-MS Fragmentation Pathways.

Conclusion

The structural identity and purity of 3-indoleboronic acid pinacol ester can be unequivocally confirmed through a combination of NMR, IR, and MS techniques. The key spectroscopic signatures include the characteristic aromatic and pinacol signals in ¹H and ¹³C NMR (with the notable absence of the C-B carbon signal), a strong B-O stretching band in the IR spectrum, and the correct molecular ion peak in the mass spectrum. This guide serves as a foundational reference for scientists to ensure the quality and consistency of this vital synthetic intermediate.

References

-

MDPI (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. Available at: [Link]

-

ResearchGate (n.d.). FTIR spectrum of boric acid. Available at: [Link]

-

MDPI (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Available at: [Link]

-

National Institutes of Health (PMC) (n.d.). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Available at: [Link]

-

YouTube (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Available at: [Link]

-

Asian Journal of Chemistry (2017). FT-IR spectral studies. Available at: [Link]

-

Wiley-VCH (n.d.). Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions. Available at: [Link]

-

ResearchGate (n.d.). Table 3: The FTIR peaks positions of the (90-x)H2BO3-xLi2CO3.... Available at: [Link]

-

National Institutes of Health (PMC) (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Available at: [Link]

-

The Royal Society of Chemistry (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

-

Organic Syntheses (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Available at: [Link]

-

Canadian Science Publishing (1968). Infrared spectra of triphenylboron and triphenylborate. Available at: [Link]

-

LookChem (n.d.). N-TIPS indole-3-boronic acid pinacol ester. Available at: [Link]

-

ResearchGate (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Available at: [Link]

-

National Center for Biotechnology Information (PubChem) (n.d.). 1H-Indole-4-boronic acid, pinacol ester. Available at: [Link]

-

ResearchGate (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1 in.... Available at: [Link]

-

National Institutes of Health (PMC) (2017). Palladium Catalyzed Asymmetric Three Component Coupling of Boronic Esters, Indoles and Allylic Acetates. Available at: [Link]

-

Organic Spectroscopy International (2015). 3-(4,4,5,5-Tetramethyl-[2][9][13]dioxaborolan-2-yl)pyridine. Available at: [Link]

-

LibreTexts Chemistry (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

-

MDPI (2019). Indolylboronic Acids: Preparation and Applications. Available at: [Link]

-

AA Blocks (2019). Chemistry Of Boronic Esters. Available at: [Link]

-

ChemBK (2024). 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Available at: [Link]

Sources

- 1. Indole-2,3-diboronic Acid, Pinacol Ester [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. orgsyn.org [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. 1H-Indole-4-boronic acid, pinacol ester | C14H18BNO2 | CID 11322471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Cornerstone Reagent for Modern Drug Discovery

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters like serotonin, and a significant portfolio of FDA-approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a focal point for the design of therapeutic agents across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[1][2] However, the functionalization of the indole core to build molecular complexity and fine-tune biological activity presents a significant synthetic challenge.

This guide provides an in-depth technical overview of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a versatile and highly valuable boronic ester. We will move beyond its fundamental properties to explore its synthesis, characterization, and critical application as a building block in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug development. For researchers and scientists in the pharmaceutical field, mastering the use of this reagent is key to unlocking novel chemical space and accelerating the discovery of next-generation indole-based therapeutics.

Part 1: Core Molecular Properties and Identifiers

A precise understanding of a reagent's fundamental physicochemical properties is the bedrock of reproducible and successful experimentation. This compound, often referred to as Indole-3-boronic acid pinacol ester, is a stable, crystalline solid that serves as a robust precursor for the indole-3-yl moiety in synthetic transformations.

The molecular weight of this compound is 243.11 g/mol .[3][4] This value is critical for all stoichiometric calculations in reaction planning. The key molecular and physical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈BNO₂ | PubChem[3][5] |

| Molecular Weight | 243.11 g/mol | ChemBK, Various Suppliers[4][6] |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 215458-71-4 (representative) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in many organic solvents (e.g., THF, Dioxane, DMF) | [7] |

| SMILES | C1(C(C(O1)(C)C)(C)C)B2C3=CNC4=CC=CC=C43 | |

| InChIKey | FATPQDPUKVVCLT-UHFFFAOYSA-N (Isomer dependent) | PubChem[3] |

Part 2: Synthesis and Characterization

The strategic value of this reagent lies in its accessibility and stability. It is most commonly synthesized via a palladium-catalyzed C-H borylation of 1H-indole. This method offers a direct and efficient route, avoiding the often harsh conditions required for preparing organometallic precursors from halogenated indoles.

Workflow for Synthesis via C-H Borylation

Caption: General workflow for the synthesis of indole-3-boronic acid pinacol ester.

Detailed Synthesis Protocol (Exemplary)

This protocol is a representative methodology and should be adapted and optimized based on laboratory conditions and scale.

-

Vessel Preparation: A 250 mL three-neck round-bottom flask is flame-dried under vacuum and backfilled with Argon. This process is repeated three times to ensure an inert atmosphere.[8]

-

Reagent Addition: To the flask, add 1H-indole (1.0 eq), bis(pinacolato)diboron (1.2 eq), palladium(II) acetate (0.03 eq), and a suitable ligand such as SPhos (0.06 eq).

-

Solvent Addition: Add anhydrous, degassed toluene (approx. 0.1 M concentration relative to indole) via cannula.

-

Reaction Execution: The reaction mixture is heated to 100 °C and stirred vigorously under the Argon atmosphere for 16 hours. Reaction progress should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a solid.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized material is non-negotiable. A combination of NMR spectroscopy and mass spectrometry provides a definitive structural fingerprint.

-

¹H NMR: The proton NMR spectrum is most revealing. Key expected signals include:

-

A sharp singlet at ~1.3 ppm, integrating to 12 protons, corresponding to the four equivalent methyl groups of the pinacol ester.

-

Multiplets in the aromatic region (~7.0-8.0 ppm) for the indole ring protons.

-

A broad singlet at >8.0 ppm for the N-H proton of the indole.

-

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the quaternary carbons of the pinacol group at ~84 ppm and the C-B carbon at a distinct, shielded position.

-

¹¹B NMR: Boron-11 NMR is a powerful tool for confirming the presence of the boronate ester, typically showing a broad singlet around 30 ppm.[9][10]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated exact mass of the molecule (C₁₄H₁₈BNO₂), providing unequivocal evidence of its elemental composition.

Part 3: The Suzuki-Miyaura Coupling: A Gateway to Molecular Complexity

The primary utility of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[11][12] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, enabling the linkage of the indole core to a vast array of (hetero)aryl halides or triflates.[13][14]

The Palladium Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for a Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling the title reagent with a generic aryl bromide.

-

Inert Atmosphere: In an oven-dried vial equipped with a stir bar, add this compound (1.1 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent System: Add a degassed solvent mixture, commonly 1,2-dimethoxyethane (DME) and water (e.g., in a 4:1 ratio). The presence of water is often crucial for the transmetalation step.

-

Reaction Execution: Seal the vial and heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction's progress by LC-MS to confirm the consumption of the limiting starting material.

-

Aqueous Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to obtain the desired 3-aryl-1H-indole derivative.

This robust protocol enables the synthesis of vast libraries of indole derivatives, which are essential for structure-activity relationship (SAR) studies in drug discovery programs.[15]

References

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Vertex AI Search.

- Instrumentation and Chemicals Experimental Procedure and Characterization Data NMR Spectra HPLC Chrom

- This compound.

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

- 5-(4, 4, 5, 5-Tetramethyl-1, 3, 2-dioxaborolan-2-yl)-1H-indole, min 97% (HPLC), 1 gram.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).Molecules, PMC, PubMed Central.

- Synthesis of Indole Oligomers Via Iterative Suzuki Couplings.

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine. MySkinRecipes.

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. ChemBK.

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.Molecules.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).

- Three-Step Synthesis of 2-(Diiodomethyl)

- tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University Thesis Archive.

- Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions.Molecules, MDPI.

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. TCI Chemicals.

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxindole.

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory.Molecules, PMC, NIH.

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR C, H and B through the Density Functional Theory.

-

5-(4,4,5,5-Tetramethyl-[5][8][15]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine. Sigma-Aldrich.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | C14H18BNO2 | CID 53398056 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. chemimpex.com [chemimpex.com]

- 8. rsc.org [rsc.org]

- 9. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. is.muni.cz [is.muni.cz]

- 14. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions | MDPI [mdpi.com]

- 15. escales | Virtual tour generated by Panotour [ub.edu]

Introduction: The Synthetic Utility and Latent Instability of a Key Building Block